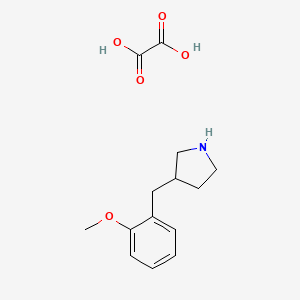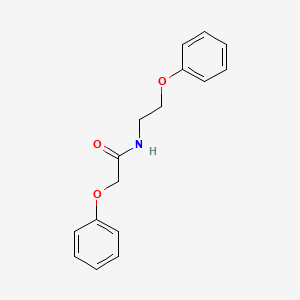
3-(2-Methoxybenzyl)pyrrolidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Methoxybenzyl)pyrrolidine oxalate” is a chemical compound with the CAS Number: 1170381-63-1 . It has a molecular weight of 281.31 and a molecular formula of C14H19NO5 . The compound is typically stored at a temperature of 2-8°C and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “3-(2-Methoxybenzyl)pyrrolidine oxalate” is1S/C12H17NO.C2H2O4/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10;3-1(4)2(5)6/h2-5,10,13H,6-9H2,1H3;(H,3,4)(H,5,6) . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“3-(2-Methoxybenzyl)pyrrolidine oxalate” has a molecular weight of 281.31 . It is a pale-yellow to yellow-brown solid and is typically stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Antiinflammatory Activities
A study by Ikuta et al. (1987) discusses the synthesis of a series of compounds with structures related to 3-(2-Methoxybenzyl)pyrrolidine, evaluated as anti-inflammatory/analgesic agents. This research highlights the potential of these compounds in possessing equipotent antiinflammatory activities to indomethacin, with reduced ulcerogenic effects, showcasing their application in developing safer anti-inflammatory drugs (Ikuta et al., 1987).
Visible-Light-Mediated Iminyl Radical Generation
Research by Usami et al. (2018) presents a method for synthesizing Pyrroline through a visible-light-mediated process involving benzyl oxime ether. This study illustrates the innovative use of light to generate iminyl radicals, advancing methodologies in organic synthesis and potentially impacting the synthesis of complex organic compounds (Usami et al., 2018).
Chiral 3-Substituted Pyrrolidines Synthesis
Suto et al. (1992) describe the preparation of chiral 3-substituted pyrrolidines/pyrrolidinones, utilizing a chiral α-methylbenzyl functionality. This work underlines the importance of chiral auxiliaries in synthesizing enantiomerically pure compounds, crucial for the development of pharmaceuticals and fine chemicals (Suto et al., 1992).
Binuclear Complexes Study
A study on binuclear complexes of gadolinium(III) and dysprosium(III) with oxalate bridges by Barbosa et al. (2019) explores the structural and magnetic susceptibility characteristics of these complexes. Such research demonstrates the application of these compounds in materials science, particularly in the development of novel magnetic materials (Barbosa et al., 2019).
Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones
Ghelfi et al. (2003) discuss the synthesis of 5-methoxylated 3-pyrrolin-2-ones, compounds useful for the preparation of agrochemicals or medicinal compounds. This highlights another aspect of the application of similar structures in the synthesis of industrially relevant compounds (Ghelfi et al., 2003).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled . Precautionary measures include wearing protective clothing, gloves, safety glasses, and avoiding the generation of dust .
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10;3-1(4)2(5)6/h2-5,10,13H,6-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGEGFMMFGIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCNC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxybenzyl)pyrrolidine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)
![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)



![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)